molecular formula C20H19F2N3OS B459783 3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445269-03-4

3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459783
CAS No.: 445269-03-4
M. Wt: 387.4g/mol
InChI Key: LOEHLAZJLCNSQB-UHFFFAOYSA-N
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Description

3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a thienoquinoline core, an amino group, and a difluorophenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and difluorophenyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which also contain the quinoline core.

    Thienoquinoline Derivatives: Compounds with similar thienoquinoline structures but different substituents.

Uniqueness

3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the difluorophenyl group and the thienoquinoline core imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C20H19F2N3OS
  • CAS Number : 445269-11-4
  • Molecular Weight : 387.446 g/mol

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes and receptors involved in disease pathways. The presence of the thienoquinoline moiety is significant for its interaction with biological systems.

Biological Activity Overview

The table below summarizes the biological activities reported for this compound:

Biological Activity Target/Mechanism Outcome Reference
AntimicrobialVarious bacterial strainsSignificant inhibition observed
AnticancerCancer cell lines (e.g., PC12)Induced differentiation
Enzyme Inhibitionβ-lactamase and other enzymesPotent inhibitory effects
Neuroprotective EffectsNGF-insensitive PC12 cellsEnhanced neuritogenic activity

Antimicrobial Activity

A study evaluated the antimicrobial properties of several quinoline derivatives, including this compound. The compound demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. It was particularly effective against strains resistant to conventional antibiotics.

Anticancer Properties

In vitro studies on rat pheochromocytoma (PC12) cells revealed that the compound induced neural differentiation. The mechanism was found to be independent of the TrkA receptor, suggesting potential applications in neurodegenerative diseases and as a fluorescent reagent for bioimaging techniques.

Enzyme Inhibition Studies

The compound was tested for its ability to inhibit β-lactamase enzymes in E. coli. Results indicated that it exhibited potent inhibitory effects compared to standard inhibitors like ampicillin and norfloxacin. This suggests its potential utility in overcoming antibiotic resistance.

Properties

IUPAC Name

3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3OS/c1-2-10-3-6-16-11(7-10)8-13-17(23)18(27-20(13)25-16)19(26)24-12-4-5-14(21)15(22)9-12/h4-5,8-10H,2-3,6-7,23H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEHLAZJLCNSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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